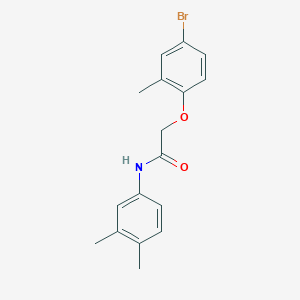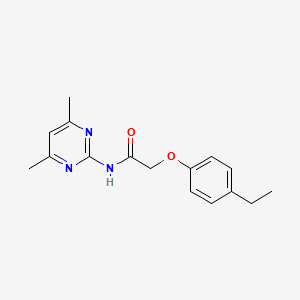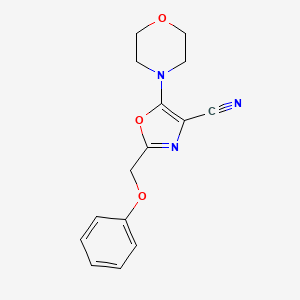![molecular formula C20H24N2O2 B5737861 1-(2,3-dimethylphenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5737861.png)
1-(2,3-dimethylphenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dimethylphenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine is a chemical compound that belongs to the piperazine family. It is commonly referred to as DMFP, and its chemical formula is C22H27N3O2. DMFP has gained significant attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
DMFP exerts its therapeutic effects by binding to specific receptors in the body, including the dopamine D2 receptor and the sigma-1 receptor. The binding of DMFP to these receptors leads to the modulation of various signaling pathways involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
DMFP has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It also exhibits antimicrobial and antifungal activity by disrupting the cell membrane and inhibiting the synthesis of essential cell components. Additionally, DMFP has been shown to modulate the release of various neurotransmitters in the brain, leading to potential therapeutic effects in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMFP is its broad spectrum of activity against various medical conditions. It also exhibits relatively low toxicity and can be easily synthesized in the laboratory. However, DMFP's pharmacokinetic properties, such as its bioavailability and metabolism, need to be further studied to determine its potential use in clinical settings.
Direcciones Futuras
DMFP's potential therapeutic properties make it a promising candidate for further research. Future studies could focus on optimizing the synthesis process to increase yield and purity. Additionally, more research is needed to determine DMFP's pharmacokinetic properties and potential use in clinical settings. Furthermore, the potential use of DMFP in combination with other drugs or therapies could be explored to enhance its therapeutic effects. Overall, DMFP's potential therapeutic properties make it an exciting area of research with many future directions.
Métodos De Síntesis
DMFP can be synthesized through a multi-step process involving the reaction of 2,3-dimethylbenzaldehyde and 5-methyl-2-furan carboxaldehyde with piperazine. The reaction takes place in the presence of a catalyst and a solvent, typically under reflux conditions.
Aplicaciones Científicas De Investigación
DMFP has been extensively studied for its potential use in the treatment of various medical conditions. Studies have shown that DMFP exhibits significant antitumor activity, making it a promising candidate for cancer therapy. Additionally, DMFP has been shown to possess antimicrobial and antifungal properties, making it a potential treatment for infectious diseases.
Propiedades
IUPAC Name |
(E)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-5-4-6-19(17(15)3)21-11-13-22(14-12-21)20(23)10-9-18-8-7-16(2)24-18/h4-10H,11-14H2,1-3H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDVMDWDGQIUCG-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C=CC3=CC=C(O3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=C(O3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(aminosulfonyl)phenyl]-2-[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5737796.png)
![2-[(5-chloro-2-nitrophenyl)thio]pyridine](/img/structure/B5737801.png)

![methyl 4-[(2-methyl-3-phenylacryloyl)amino]benzoate](/img/structure/B5737812.png)
![N-[4-(4-chlorophenoxy)phenyl]cyclopropanecarboxamide](/img/structure/B5737821.png)



![[5-(1H-benzimidazol-2-ylthio)-2-furyl]methanol](/img/structure/B5737845.png)
![{2-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}malononitrile](/img/structure/B5737846.png)
![methyl 4-[(4-benzylphenoxy)methyl]benzoate](/img/structure/B5737854.png)


